

Application Notes and Protocols: Preparing and Using RS102895 Hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: RS102895 hydrochloride

Cat. No.: B1591295

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Introduction

RS102895 hydrochloride is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), specifically the CCR2b isoform.[1][2] It functions by inhibiting the binding of the chemokine ligand, Monocyte Chemoattractant Protein-1 (MCP-1 or CCL2), to its receptor.[2] This action blocks downstream signaling events, such as calcium influx and cellular migration.[1][3] Due to its critical role in mediating the recruitment of monocytes and macrophages to sites of inflammation, the CCL2-CCR2 axis is a key target in various pathological conditions. RS102895 is therefore a valuable pharmacological tool for researchers in immunology, oncology, neuroscience, and drug development to investigate processes like inflammation, cancer metastasis, and neuropathic pain.[4][5]

These application notes provide detailed protocols for the preparation, storage, and use of **RS102895 hydrochloride** solutions for both in vitro and in vivo research applications.

Chemical and Physical Properties

RS102895 hydrochloride is typically supplied as a white to off-white crystalline solid.[6][7] It is crucial to refer to the batch-specific data on the Certificate of Analysis provided by the supplier, as properties like molecular weight may vary slightly with hydration.

Property	Value	References
Molecular Formula	C ₂₁ H ₂₁ F ₃ N ₂ O ₂ · HCl	[1][7]
Molecular Weight	426.86 g/mol	[1][8]
CAS Number	1173022-16-6	[7][8]
Purity	≥98%	[1][7]
Appearance	White to off-white solid	[6]

Solubility Data

The solubility of **RS102895 hydrochloride** varies significantly across different solvents. It is practically insoluble in aqueous solutions like water but shows good solubility in organic solvents, particularly DMSO.[6][7] For in vivo studies, specific formulations with co-solvents are required.

Solvent	Maximum Concentration	Notes	References
DMSO	28 - 85 mg/mL (approx. 65 - 199 mM)	Sonication or gentle warming may be required to achieve higher concentrations. Use fresh, anhydrous DMSO as the compound is hygroscopic.	[6] [7] [9] [10]
DMF	25 mg/mL (approx. 58.6 mM)	[7]	
Ethanol	2 mg/mL (approx. 4.7 mM)	[7]	
Water	< 0.1 mg/mL (Insoluble)	[6]	
DMSO:PBS (pH 7.2) (1:2)	0.3 mg/mL	[7]	
In Vivo Formulation 1	≥ 2.5 mg/mL (5.86 mM)	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	[6] [11]
In Vivo Formulation 2	≥ 2.5 mg/mL (5.86 mM)	10% DMSO, 90% Corn Oil	[6] [11]

Stock Solution Preparation Protocols

Safety Precautions: Always handle **RS102895 hydrochloride** powder in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

Protocol 3.1: High-Concentration Stock Solution in DMSO (for in vitro use)

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions in cell-based assays.

Materials:

- **RS102895 hydrochloride** powder
- Anhydrous, sterile DMSO
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance and precision pipettes

Procedure:

- **Calculate Mass:** Determine the mass of **RS102895 hydrochloride** needed. For 1 mL of a 10 mM stock solution:
 - $\text{Mass (mg)} = \text{Molarity (mM)} \times \text{Volume (mL)} \times \text{Molecular Weight (g/mol)} / 1000$
 - $\text{Mass (mg)} = 10 \text{ mM} \times 1 \text{ mL} \times 426.86 / 1000 = 4.27 \text{ mg}$
- **Weigh Compound:** Carefully weigh out 4.27 mg of the compound and place it into a sterile vial.
- **Add Solvent:** Add 1 mL of sterile DMSO to the vial.
- **Dissolve:** Cap the vial securely and vortex thoroughly. If the compound does not fully dissolve, use a sonicator bath for 5-10 minutes or warm the solution gently to 37°C. Ensure the solution is clear and free of any precipitate before use.
- **Store:** Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store as recommended in Section 4.

Protocol 3.2: Preparation of Working Solutions for In Vitro Assays

Working solutions are prepared by diluting the high-concentration DMSO stock into a suitable cell culture medium.

Procedure:

- Perform serial dilutions of the 10 mM DMSO stock solution into sterile cell culture medium to achieve the desired final concentrations.
- Important: Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%. Prepare a vehicle control using the same final concentration of DMSO to account for any solvent effects.
- Mix thoroughly by gentle pipetting or inversion before adding to the cell culture.

Protocol 3.3: Formulation for In Vivo Administration

This protocol is based on a common formulation for delivering hydrophobic compounds to animal models.[\[6\]](#)[\[11\]](#)

Materials:

- **RS102895 hydrochloride**
- DMSO
- PEG300
- Tween-80
- Sterile Saline (0.9% NaCl)

Procedure (to prepare 1 mL of a 2.5 mg/mL solution):

- Prepare Stock: First, prepare a concentrated stock of RS102895 in DMSO (e.g., 25 mg/mL). To do this, dissolve 2.5 mg of the compound in 100 μ L of DMSO.
- Add Co-solvents: The order of addition is critical. a. To the 100 μ L DMSO stock, add 400 μ L of PEG300. Mix until the solution is homogeneous. b. Add 50 μ L of Tween-80 and mix again

until clear. c. Finally, add 450 µL of sterile saline slowly while mixing to bring the total volume to 1 mL.

- Final Check: Ensure the final solution is clear. If precipitation occurs, gentle warming or sonication may aid dissolution.[\[6\]](#)[\[11\]](#) This formulation results in a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

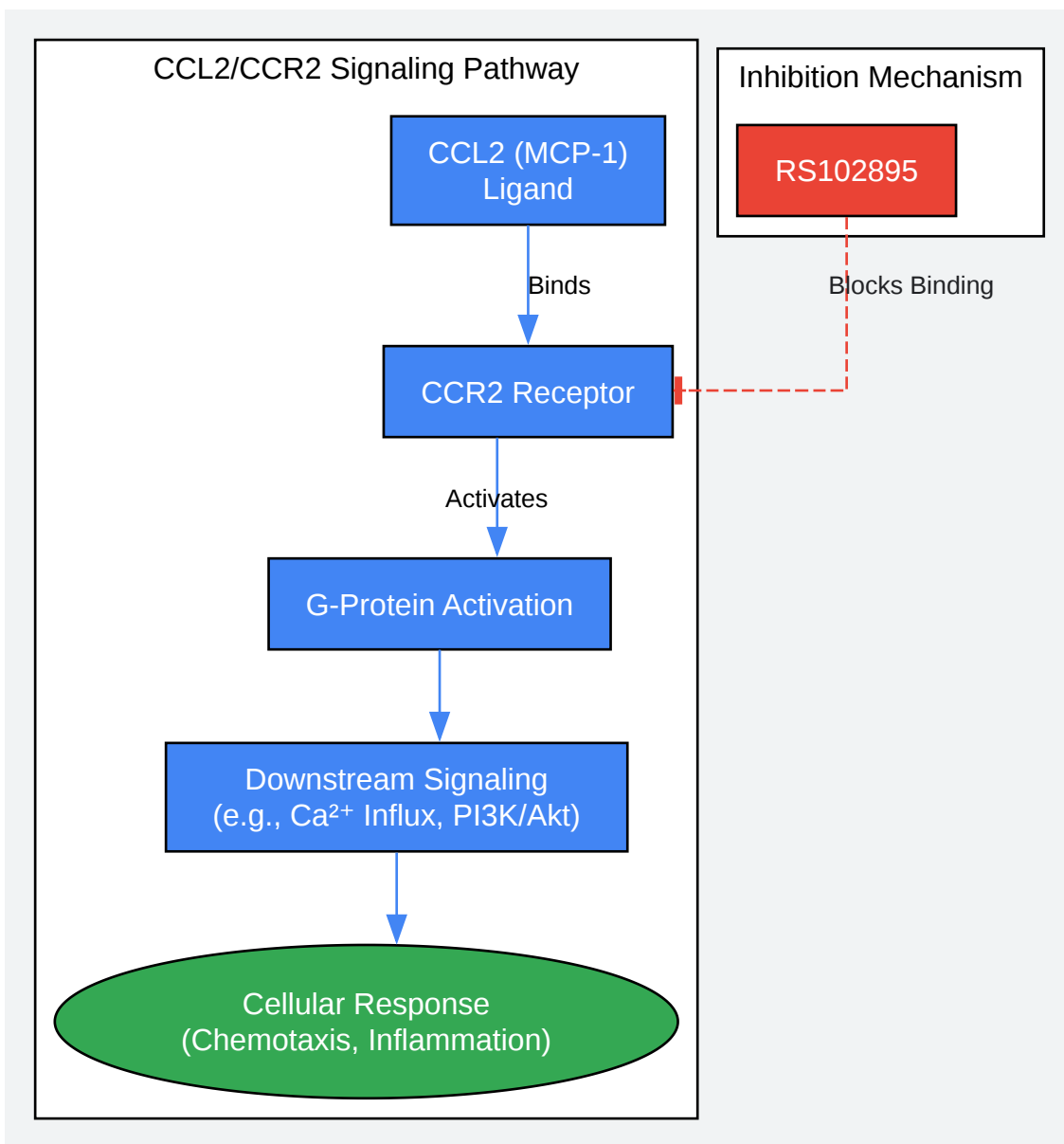
Storage and Stability

Proper storage is essential to maintain the integrity and activity of the compound.

Form	Temperature	Duration	Notes	References
Solid Powder	-20°C	Up to 3 years	Store in a tightly sealed container, protected from light and moisture (desiccate).	[8]
	4°C	Up to 2 years		[8]
Stock Solution in DMSO	-80°C	Up to 6 months	Aliquot into single-use vials to prevent freeze-thaw cycles.	[6] [8] [12]
	-20°C	Up to 1 month		[6] [8] [12]

Application Example: Inhibition of CCL2/CCR2 Signaling

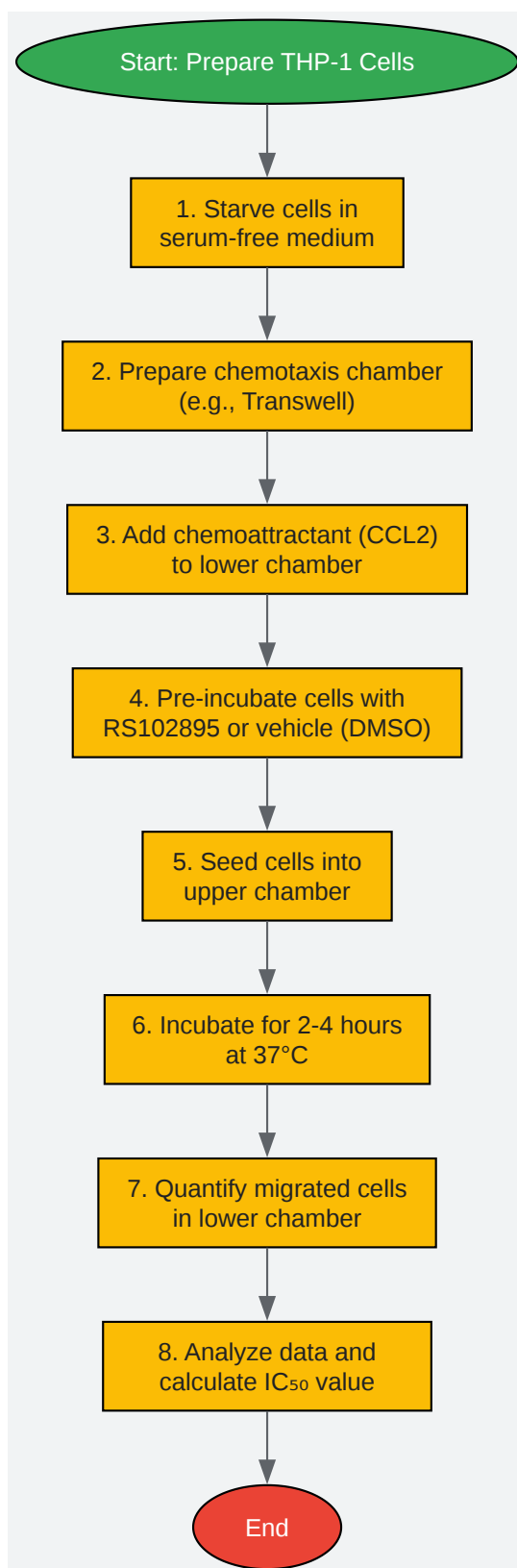
RS102895 is a selective antagonist that blocks the CCL2-CCR2 signaling axis, which is fundamental to monocytic chemotaxis.



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Caption: Inhibition of the CCL2/CCR2 signaling pathway by RS102895.

A common in vitro application is the chemotaxis assay, which measures the ability of RS102895 to inhibit the migration of monocytic cells (like THP-1) towards a CCL2 gradient.



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Caption: Workflow for an in vitro chemotaxis assay.

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- To cite this document: BenchChem. [Application Notes and Protocols: Preparing and Using RS102895 Hydrochloride Stock Solutions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1591295#preparing-rs102895-hydrochloride-stock-solution]

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